

# Inonotusol F: A Comprehensive Spectroscopic and Methodological Guide

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## Compound of Interest

Compound Name: *Inonotusol F*

Cat. No.: *B15595309*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols related to **Inonotusol F**, a lanostane-type triterpene isolated from the medicinal mushroom *Inonotus obliquus*. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

## Spectroscopic Data

The structural elucidation of **Inonotusol F** was achieved through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The data consistently support the structure of **Inonotusol F** as (17 $\alpha$ ,21 $\alpha$ ,23 $\alpha$ )-24-methyl-3 $\beta$ -hydroxy-5 $\alpha$ -lanosta-8,24-diene-21,23-lactone[1].

## Mass Spectrometry

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For **Inonotusol F**, HR-ESIMS data provides the basis for its molecular formula.

Parameter	Value
Molecular Formula	C <sub>31</sub> H <sub>48</sub> O <sub>3</sub>
Ion	[M+Na] <sup>+</sup>
Calculated m/z	503.3496
Found m/z	503.3495

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data for **Inonotusol F**, recorded in CDCl<sub>3</sub>, are presented below. Assignments are supported by 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Inonotusol F** (CDCl<sub>3</sub>)

Position	δH (ppm)	Multiplicity	J (Hz)
3	3.23	m	
21	4.65	d	9.0
23	4.88	d	9.0
31	1.94	s	
Other signals	Not explicitly detailed in search results		

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Inonotusol F** (CDCl<sub>3</sub>)

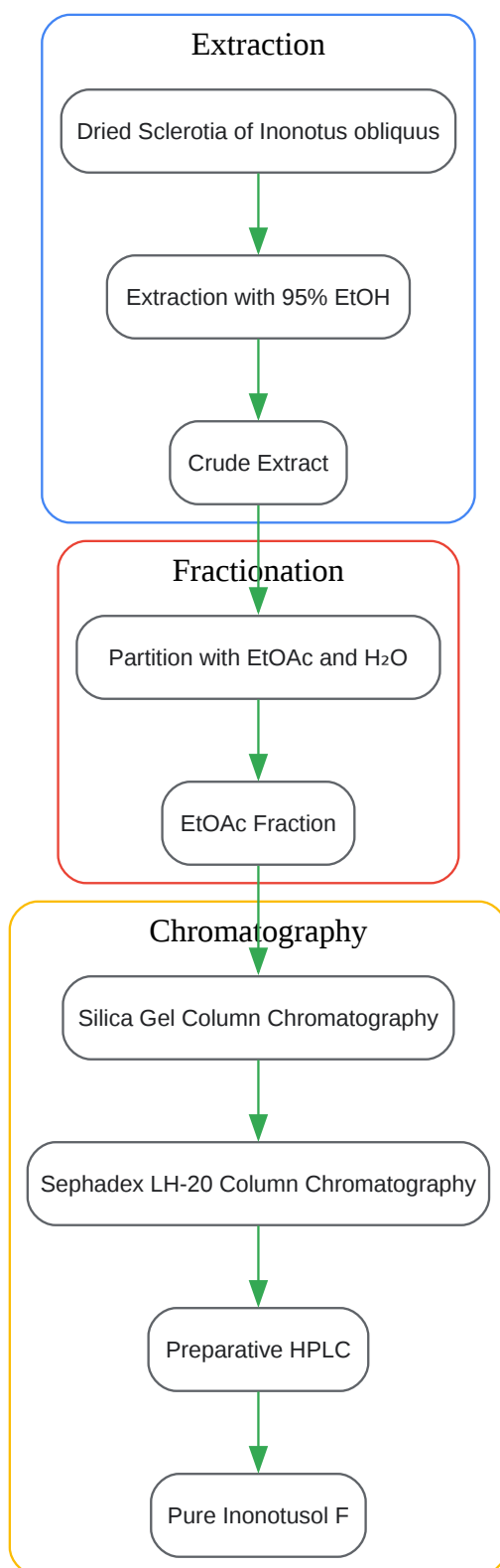
Position	$\delta C$ (ppm)	Position	$\delta C$ (ppm)
1	35.5	17	51.5
2	27.9	18	16.0
3	79.0	19	18.9
4	38.9	20	36.3
5	50.6	21	82.3
6	19.1	22	34.9
7	26.5	23	78.9
8	130.6	24	122.1
9	134.4	25	149.0
10	37.1	26	21.0
11	21.0	27	25.4
12	26.8	28	28.1
13	44.2	29	15.5
14	49.8	30	24.4
15	31.0	31	20.5
16	28.3		

## Experimental Protocols

The isolation and structural characterization of **Inonotusol F** involve a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

### Isolation of Inonotusol F

A generalized workflow for the isolation of triterpenoids from *Inonotus obliquus* is depicted in the following diagram. This process typically involves extraction with organic solvents, followed by repeated chromatographic separations to yield pure compounds.

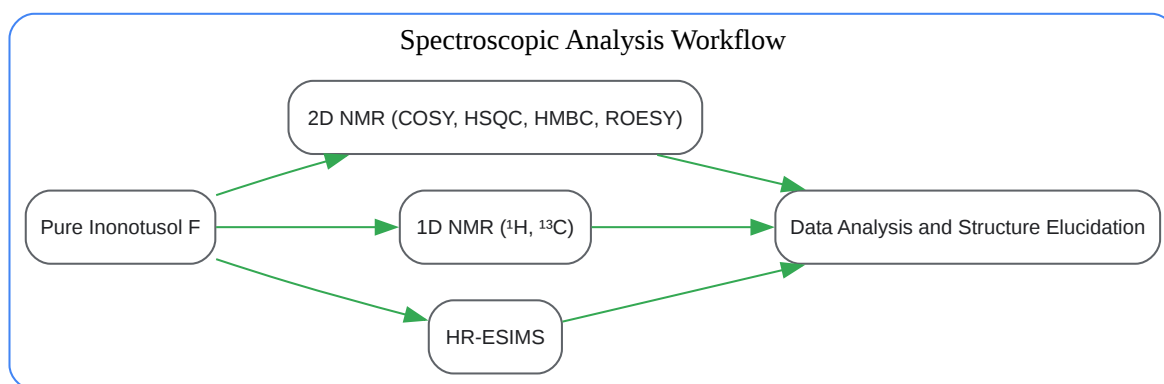


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Caption: Generalized workflow for the isolation of **Inonotusol F**.

## Spectroscopic Analysis

The structural elucidation of the isolated compound is performed using a combination of mass spectrometry and NMR spectroscopy.



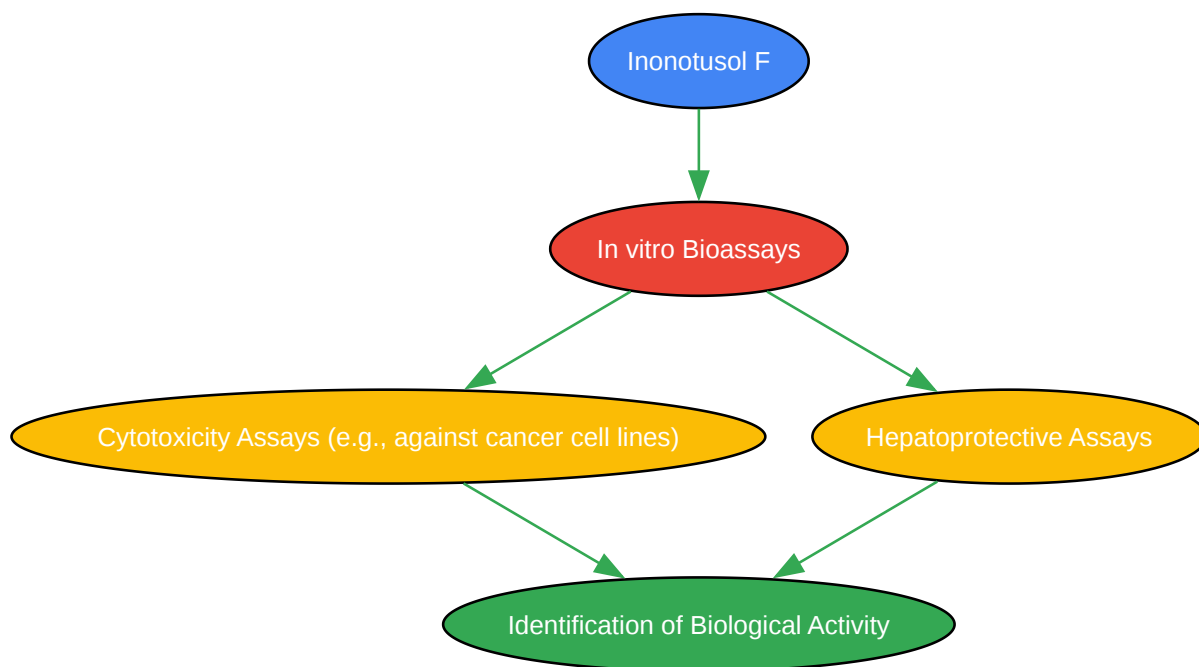
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Caption: Workflow for the spectroscopic analysis of **Inonotusol F**.

## Signaling Pathways and Biological Activity

While the search results did not provide specific signaling pathways directly modulated by **Inonotusol F**, compounds isolated from *Inonotus obliquus* are known to possess a range of biological activities, including antitumor and hepatoprotective effects. The cytotoxic effects of related compounds are often investigated against various cancer cell lines.

The following diagram illustrates a general logical relationship in the preliminary bioactivity screening of natural products like **Inonotusol F**.



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Caption: Logical flow for preliminary bioactivity screening.

Further research is required to elucidate the specific molecular targets and signaling pathways through which **Inonotusol F** exerts its biological effects.

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## References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
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